molecular formula C6H8 B1197316 Methylcyclopentadiene CAS No. 26519-91-5

Methylcyclopentadiene

Cat. No. B1197316
CAS RN: 26519-91-5
M. Wt: 80.13 g/mol
InChI Key: NFWSQSCIDYBUOU-UHFFFAOYSA-N
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Description

Methylcyclopentadiene is any of three isomeric cyclic di-alkenes with the formula C5MeH5 (Me = CH3). These isomers are the organic precursor to the methylcyclopentadienyl ligand (C5H4Me, often denoted as Cp′), commonly found in organometallic chemistry .


Synthesis Analysis

Methylcyclopentadiene is prepared by thermal cracking of its Diels–Alder dimer, followed by distillation for removal of cyclopentadiene, a common impurity . A group led by Prof. Li Ning and Prof. Zhang Tao from the Dalian Institute of Chemical Physics synthesized bio-based Methylcyclopentadiene via direct hydrodeoxygenation of 3-methylcyclopent-2-enone (MCP) derived from cellulose .


Molecular Structure Analysis

The molecular formula of Methylcyclopentadiene is C6H8. It has an average mass of 80.128 Da and a monoisotopic mass of 80.062599 Da .


Chemical Reactions Analysis

Methylcyclopentadiene may react vigorously with strong oxidizing agents. It can react exothermically with reducing agents to release gaseous hydrogen. It may undergo autoxidation upon exposure to the air to form explosive peroxides .


Physical And Chemical Properties Analysis

Methylcyclopentadiene is a pale yellow liquid or crystalline solid. It is less dense than water and insoluble in water . It has a molar mass of 80.130 g·mol−1 .

Scientific Research Applications

  • Chemical Reactivity and Safety in the Chemical Industry : MCP is a highly reactive and hazardous compound. Molecular simulation studies provide insights into its chemical reactivity, including isomerization, dimerization, and oxidation reactions. These studies aid in designing safer chemical processes and handling of MCP (Wang, Zhang, Rogers, & Mannan, 2009).

  • Decomposition and Ring Expansion Studies : Research has investigated the thermal reactions of MCP in conditions simulating shock waves. This study identified a range of products from decompositions and ring expansion, providing insights into the free radical mechanisms involved in the decomposition of MCP (Lifshitz, Tamburu, Suslensky, & Dubnikova, 2005).

  • Catalysis in Chemical Reactions : The activity of various catalysts for the preparation of MCP through fixed bed reactions, using methanol as a methylation reagent, has been studied. This research contributes to understanding how acidic and basic centers in catalysts influence reactions (Xiao, 1999).

  • Synthesis from Renewable Resources : A novel bio-route for synthesizing MCP using xylose or extracted hemicellulose as feedstock has been explored. This approach offers an alternative to fossil fuel-based production, potentially enhancing the sustainability of MCP production (Yu et al., 2023).

  • Kinetic Studies in Chemical Reactions : The kinetics of dissociation of MCP dimers have been investigated, contributing to a better understanding of the physical and chemical processes in reactions involving MCP (Langer, Melton, Griffith, & Coca, 1976).

  • Hydrogen Migration Research : Studies have examined the rearrangement of MCP through hydrogen shift and isomerization processes, shedding light on the mechanisms of these chemical transformations (Mclean & Haynes, 1965).

  • Polymerization Processes : The polymerization of MCP with Friedel-Crafts catalysts has been studied, contributing to the understanding of polymer structures and the effects of monomer composition on polymerization rates (Aso & Ohara, 1967).

  • Applications in Jet Fuel Production : MCP dimer and trimer-based fuels synthesized from biomass sources like 5-methyl furfural have been explored. These fuels show high performance characteristics, indicating potential for aviation fuel applications (Nie et al., 2020).

Safety And Hazards

Methylcyclopentadiene is highly flammable and insoluble in water . It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause genetic defects and cancer .

Future Directions

Methylcyclopentadiene dimer and trimer based fuels are synthesized from 5-methyl furfural for the first time with yields as high as 74.4%. They exhibit both high density and high thermal stability that are better than those of widely used fossil-based jet fuels such as JP-10 and JP-7, and represent types of high-performance fuels .

properties

IUPAC Name

1-methylcyclopenta-1,3-diene
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InChI

InChI=1S/C6H8/c1-6-4-2-3-5-6/h2-4H,5H2,1H3
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InChI Key

NFWSQSCIDYBUOU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC1
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Molecular Formula

C6H8
Record name METHYLCYCLOPENTADIENE
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DSSTOX Substance ID

DTXSID101027739
Record name 1-Methylcyclopentadiene
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Molecular Weight

80.13 g/mol
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Physical Description

Methylcyclopentadiene appears as a pale yellow liquid or crystalline solid. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapor can injure the eyes and respiratory tract and may cause headaches and dizziness. Vapor is anesthetic and may have other central nervous system effects. Vapor may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system, or from vomiting, may cause bronchopneumonia or pulmonary edema., Liquid, Pale yellow liquid or solid; [CAMEO]
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Record name 1,3-Cyclopentadiene, methyl-
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Product Name

Methylcyclopentadiene

CAS RN

26519-91-5, 96-39-9, 26472-00-4
Record name METHYLCYCLOPENTADIENE
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Record name 1-Methyl-1,3-cyclopentadiene
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Synthesis routes and methods I

Procedure details

At 170° C., 156 g of propylene were reacted with 243 g of dimethyldicyclopentadiene for 20 hours, and by vacuum distillation 93 g of dimethylnorbornene were obtained. Then, 91 g of the thus prepared dimethylnorbornene were reacted with 135 g of dimethyldicyclopentadiene at 165° C. for 20 hours, and for the resultant reaction liquid, vacuum distillation was carried out to obtain 73 g of a 1:1 adduct of dimethylnorbornene and methylcyclopentadiene, i.e., a 2:1 adduct of methylcyclopentadiene and propylene at a boiling point of 97° C./2 mmHg.
Quantity
156 g
Type
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Reaction Step One
Quantity
243 g
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Reaction Step One
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0 (± 1) mol
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Quantity
135 g
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same manner as in Example 2, a Diels-Alder reaction was carried out on isobutylene and cyclopentadiene in order to synthesize 5,5-dimethyl-2-norbornene, and the latter was then reacted with methylcyclopentadiene to produce a 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene. That is to say, 225 g of isobutylene and 260 g of cyclopentadiene were placed in a 1000-ml autoclave, and heating was gradually accomplished so that its temperature might become 25° to 120° C. and a reaction was performed at 120° C. for 8 hours, so that 118 g of 5,5-dimethyl-2-norbornene were obtained. Then, 115 g of the latter compound were similarly reacted with 201 g of methylcyclopentadiene at 120° C. for 10 hours. Then, 97 g of a fraction having a boiling point 97° C./1 mmHg were obtained. According to the measurement by a mass spectrometer, it was found that a molecular weight of the fraction was 202. Further, IR analysis indicated that characteristic absorptions of olefins appeared at 3020 cm-1 and 1670 cm-1. From these results, it was elucidated that the fraction was the 1:1 adduct of 5,5-dimethyl-2-norbornene and methylcyclopentadiene, i.e., the 1:1:1 adduct of methylcyclopentadiene, cyclopentadiene and isobutylene.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
5,5-dimethyl-2-norbornene
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylcyclopentadiene
Reactant of Route 2
Methylcyclopentadiene
Reactant of Route 3
Methylcyclopentadiene
Reactant of Route 4
Methylcyclopentadiene
Reactant of Route 5
Methylcyclopentadiene
Reactant of Route 6
Methylcyclopentadiene

Citations

For This Compound
2,300
Citations
E Ikeda, RS Tranter, JH Kiefer, RD Kern… - Proceedings of the …, 2000 - Elsevier
The pyrolysis of methylcyclopentadiene (MCP) was examined in two shock tubes with a variety of techniques. Laser-schlieren (LS) experiments were performed over 1000–2000 K, and …
Number of citations: 74 www.sciencedirect.com
F Dubnikova, A Lifshitz - The Journal of Physical Chemistry A, 2002 - ACS Publications
Ring expansion processes in 1-, 2-, and 5-methylenecyclopentadiene radicals and isomerizations among the three isomers were studied by the Becke three-parameter hybrid method …
Number of citations: 45 pubs.acs.org
B Hanamirian, A Della Libera… - The Journal of …, 2023 - ACS Publications
Understanding the reactivities of methylcyclopentadiene and the methylcyclopentadienyl radical is important in order to improve our comprehension of the chemical kinetics leading to …
Number of citations: 2 pubs.acs.org
AG Harrison, P Haynes, S McLean… - Journal of the American …, 1965 - ACS Publications
… Figure 4 compares the spectrum of pentamethylcyclopentadiene with that of 1,2,6,6-tetramethyl-l,4-cyclohexadiene.15 In all cases the spectra of the substituted cyclopentadienes are …
Number of citations: 41 pubs.acs.org
SM CSICSERY - The Journal of Organic Chemistry, 1960 - ACS Publications
The three methylcyclopentadiene isomers, 1-, 2-, and 5-methylcyclopentadiene were separated by vapor phase chromatography over 2, 4-dimethylsulfolane substrate and identified via …
Number of citations: 66 pubs.acs.org
B Hanamirian - 2022 - politesi.polimi.it
… of methylcyclopentadiene is … methylcyclopentadiene. The H-abstraction (removal of H atom) reactions are given by attacks of H, CH3, OH and OOH molecules on methylcyclopentadiene…
Number of citations: 0 www.politesi.polimi.it
A Lifshitz, C Tamburu, A Suslensky… - Proceedings of the …, 2005 - Elsevier
… in the decomposition of methylcyclopentadiene takes place via ejection of hydrogen … methylcyclopentadiene itself does not take place. The total decomposition of methylcyclopentadiene …
Number of citations: 42 www.sciencedirect.com
Z Yu, Z Zou, R Wang, G Li, A Wang… - Angewandte Chemie …, 2023 - Wiley Online Library
Cyclopentadiene (CPD) and methylcyclopentadiene (MCPD) are important intermediates that have been widely used in the production of high‐energy‐density rocket fuels, polymers …
Number of citations: 6 onlinelibrary.wiley.com
HL Goering, CS Chang - The Journal of Organic Chemistry, 1975 - ACS Publications
The equilibrium composition of the threeisomeric methylcyclopentadienes is 45% 1-methyl-, 54% 2-methyl-, and 1% 5-methylcyclopentadiene. 3 The formation of over twice as much 3+ …
Number of citations: 37 pubs.acs.org
Q Wang, Y Zhang, WJ Rogers, MS Mannan - Journal of hazardous …, 2009 - Elsevier
Molecular simulations are important to predict thermodynamic values for reactive chemicals especially when sufficient experimental data are not available. Methylcyclopentadiene (MCP…
Number of citations: 14 www.sciencedirect.com

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